AVN-944

IMPDH inhibition Enzyme kinetics Ki comparison

IMPDH inhibitor research programs often encounter unqualified generic substitutes lacking clinical PK characterization and target engagement biomarkers, compromising translational validity. AVN-944 (CAS 501345-02-4) resolves these gaps: • Non-competitive IMPDH inhibitor (Ki 6-10 nM) with oral bioavailability confirmed in human Phase I trials • Validated GTP suppression biomarker: ≥50% reduction lasting 2.8-13.8 h (100-250 mg doses) • Retained potency in drug-resistant AML, MM, and Ewing's sarcoma models (IC50 26-600 nM) Supplied ≥98% pure; ships ambient. For research use only.

Molecular Formula C25H27N5O5
Molecular Weight 477.5 g/mol
CAS No. 501345-02-4
Cat. No. B8270101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAVN-944
CAS501345-02-4
Molecular FormulaC25H27N5O5
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC
InChIInChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20-/m0/s1
InChIKeyGYCPCOJTCINIFZ-JXFKEZNVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AVN-944 (CAS 501345-02-4): A Non-Competitive IMPDH Inhibitor with Defined Oral Pharmacokinetics for Cancer Research Applications


AVN-944 (also known as VX-944) is a small-molecule, orally bioavailable, non-competitive and specific inhibitor of inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in de novo guanine nucleotide biosynthesis [1]. The compound inhibits both human IMPDH isoforms (type I and type II) with a Ki of 6–10 nM [2]. AVN-944 has been evaluated in Phase I clinical trials for advanced hematologic malignancies and solid tumors, as well as in a Phase II trial for pancreatic cancer in combination with gemcitabine [3]. The compound is supplied as a research-grade chemical with a molecular formula of C25H27N5O5 and a molecular weight of 477.51 g/mol [1].

Why AVN-944 Cannot Be Substituted with Generic IMPDH Inhibitors: Evidence-Based Differentiation for Procurement Decisions


IMPDH inhibitors represent a mechanistically related but pharmacologically heterogeneous class of agents whose substitution without rigorous justification risks compromising experimental validity and translational outcomes. AVN-944 differs from generic IMPDH inhibitors in four quantifiable dimensions: (i) it is a non-competitive inhibitor (Ki = 6–10 nM) [1], whereas mycophenolic acid (MPA) and FF-10501-01 are competitive inhibitors, resulting in distinct enzyme kinetics and resistance profiles [2]; (ii) its oral pharmacokinetic profile has been defined in both healthy volunteers and cancer patients, with dose-proportional exposure and defined Tmax of approximately 1 hour [3]; (iii) it demonstrates in vivo tumor growth inhibition in xenograft models [4]; and (iv) GTP suppression duration correlates with dose (ranging from 2.8 hr at 100 mg to 13.8 hr at 250 mg), enabling biomarker-guided dose optimization [5]. These distinctions render generic substitution scientifically unsound.

AVN-944 Comparative Evidence Matrix: Quantified Differentiation from IMPDH Inhibitor Alternatives


Enzymatic Potency and Inhibition Mechanism: AVN-944 (Non-Competitive, Ki 6–10 nM) vs. Mycophenolic Acid (Competitive, Ki 50.8–57.7 nM) vs. Mizoribine (Ki 150–200 nM)

AVN-944 demonstrates superior enzymatic potency against human IMPDH compared to clinically established IMPDH inhibitors. AVN-944 is a non-competitive inhibitor with Ki values of 6–10 nM for both IMPDH type I and type II isoforms [1]. In contrast, mycophenolic acid (MPA), the active metabolite of the widely used immunosuppressant mycophenolate mofetil, acts as a competitive inhibitor with Ki values of 50.8 nM (NAD-competitive) and 57.7 nM (IMP-competitive) [2]. Mizoribine, another IMPDH inhibitor used clinically in Asia, exhibits even lower potency with Ki values of 200 nM for IMPDH type I and 150 nM for IMPDH type II . The non-competitive mechanism of AVN-944 is mechanistically distinct from the competitive inhibition exhibited by MPA, which has implications for overcoming resistance mechanisms and for combination strategies with substrate-competitive agents.

IMPDH inhibition Enzyme kinetics Ki comparison

Cell Line Antiproliferative Activity: AVN-944 Demonstrates Nanomolar Potency in Ewing's Sarcoma and AML Models

AVN-944 exhibits potent antiproliferative activity across multiple cancer cell lines with IC50 values in the nanomolar range. In Ewing's sarcoma cell lines TC71 and SK-ES-1, AVN-944 demonstrated an IC50 of approximately 0.05 μM (50 nM) and effectively inhibited tumor growth in xenograft models in vivo [1]. In acute myeloid leukemia models, AVN-944 inhibited proliferation of MV-4-11 and Ba/F3-Flt3-ITD-dependent cell lines with IC50 values of 26 nM and 30 nM, respectively [2]. In multiple myeloma cell lines RPMI8226, MM.1S, and U266, AVN-944 exhibited IC50 values of 450 nM, 450 nM, and 600 nM (48-hour exposure), respectively . Notably, AVN-944 retained comparable potency against drug-resistant cell lines including doxorubicin-resistant RPMI8226-Dox40, melphalan-resistant RPMI8226-LR5, and dexamethasone-resistant MM.1R cells .

Antiproliferative activity IC50 Cancer cell lines

Oral Pharmacokinetics and Food Effect: AVN-944 Bioavailability and Dose-Proportional Exposure Defined in Human Studies

AVN-944 is an orally bioavailable IMPDH inhibitor with pharmacokinetic parameters characterized in healthy volunteers and cancer patients. In a Phase I healthy volunteer study (N=25), AVN-944 demonstrated dose-proportional pharmacokinetics at doses up to 250 mg [1]. Key PK parameters at the 100 mg b.i.d. dose include mean Tmax = 1 hour, elimination half-life (T1/2) = 1.5 hours, Cmax = 2800 ng/mL, and AUC = 7228 hr·ng/mL [2]. Food significantly reduces absorption: the geometric mean Cmax ratio (fed/fasted) was 33% and the geometric mean AUC0–∞ ratio was 44%, indicating that administration in the fasted state optimizes systemic exposure [1]. Clearance decreased at doses greater than 50 mg, suggesting possible saturation of elimination pathways [1]. Urinary excretion was negligible [1].

Oral bioavailability Pharmacokinetics Food effect

Pharmacodynamic Biomarker Response: Dose-Dependent GTP Suppression Duration Correlates with Clinical Disease Stabilization

AVN-944 demonstrates dose-dependent pharmacodynamic (PD) effects quantified via GTP suppression in patient-derived samples. In a Phase I trial of 60 patients with relapsed/refractory hematologic malignancies, GTP concentration was reduced in 79% of patients 4–8 hours after the first dose [1]. The duration of GTP suppression exceeding 50% was dose-proportional at doses greater than 75 mg, with measured durations of 2.8 hours (100 mg), 6.3 hours (150 mg), 11.2 hours (200 mg), and 13.8 hours (250 mg) [1]. GTP suppression duration correlated with PK parameters, IMPDH enzyme activity, and changes in a 32-gene expression set associated with guanine nucleotide biosynthesis [2]. Importantly, changes in this gene expression set correlated with disease stability, with 12 of 24 assessable patients (50%) achieving stable disease lasting 2 to 10 months [2].

Pharmacodynamics GTP suppression Biomarker

Combination Strategy Differentiation: AVN-944 Plus Gemcitabine Phase II Trial in Pancreatic Cancer vs. FF-10501-01 Monotherapy Focus in Hematologic Malignancies

AVN-944 and the newer IMPDH inhibitor FF-10501-01 differ fundamentally in their clinical development strategies. AVN-944 advanced to a Phase II clinical trial (NCT00923728) in combination with gemcitabine for newly diagnosed pancreatic cancer, with approximately 110–120 patients planned for enrollment in the efficacy and safety phase [1]. This combination approach leveraged AVN-944's oral bioavailability and defined PK/PD profile to test synergistic potential with standard-of-care chemotherapy in solid tumors. In contrast, FF-10501-01 (a competitive IMPDH inhibitor) has been evaluated primarily as monotherapy in advanced AML and MDS, including HMA failures, with an MTD of 400 mg/m² BID and partial remissions observed in 2 of 29 AML patients [2]. AVN-944 has also demonstrated single-agent activity in hematologic malignancies with disease stabilization in 50% of patients across AML, ALL, CLL, and multiple myeloma [3].

Combination therapy Pancreatic cancer Clinical development

Evidence-Backed Application Scenarios for AVN-944 (CAS 501345-02-4) in Scientific Research


Oncology Research Requiring Oral IMPDH Inhibition with Defined Human Pharmacokinetics

AVN-944 is appropriate for oncology research programs requiring an orally bioavailable IMPDH inhibitor with characterized human PK parameters. The compound's oral bioavailability and defined PK profile (Tmax = 1 hr, T1/2 = 1.5 hr, dose-proportional exposure up to 250 mg) have been established in healthy volunteers [1]. Researchers should note that food significantly reduces absorption (Cmax reduction of approximately 67%), making fasted administration critical for optimal systemic exposure [1]. The compound has demonstrated antiproliferative activity in vitro across multiple cancer types including Ewing's sarcoma (IC50 = 50 nM), AML (IC50 = 26–30 nM), and multiple myeloma (IC50 = 450–600 nM) [2], and has shown in vivo tumor growth inhibition in xenograft models [3].

Biomarker-Driven Pharmacology Studies Leveraging GTP Suppression as a Target Engagement Readout

AVN-944 offers a validated pharmacodynamic biomarker (GTP suppression) with defined dose-response characteristics that can be leveraged for target engagement studies. GTP reduction was observed in 79% of treated patients 4–8 hours post-dose in a Phase I trial, with suppression duration exceeding 50% ranging from 2.8 hours (100 mg dose) to 13.8 hours (250 mg dose) [1]. GTP levels can be quantified via LC-MS/MS from PBMC or leukemic blast samples using a validated method [1]. GTP suppression correlated with changes in a 32-gene expression set related to guanine nucleotide biosynthesis, and gene expression changes correlated with disease stabilization in 50% of assessable patients (12/24) across AML, ALL, CLL, and multiple myeloma [2].

Drug-Resistant Cancer Model Studies Requiring Retention of Antiproliferative Activity

AVN-944 is suitable for research involving drug-resistant cancer models due to its retained potency against resistant cell lines. The compound maintained comparable IC50 values against doxorubicin-resistant RPMI8226-Dox40 cells, melphalan-resistant RPMI8226-LR5 cells, and dexamethasone-resistant MM.1R cells relative to their parental drug-sensitive counterparts [1]. AVN-944 induced caspase-independent apoptosis in multiple myeloma cells and augmented the cytotoxicity of doxorubicin and melphalan even in the presence of bone marrow stromal cells [1]. This retention of activity in resistant models distinguishes AVN-944 from compounds whose efficacy may be compromised in therapy-resistant settings.

Antiviral Research Leveraging IMPDH-Dependent Nucleotide Depletion in Viral Replication

AVN-944 has demonstrated antiviral activity in vitro against multiple viruses, supporting its use in virology research applications. The compound exhibited anti-Zika virus (ZIKV) activity with a selectivity index (SI-MTT) of 278.16 in post-treatment therapeutic conditions, and SI-MTT of 24.51 in pre-treatment conditions against ZIKV Paraiba/2015 in A549 cells [1]. AVN-944 also demonstrated activity against monkeypox virus (formerly vaccinia virus/VACV) in ReFRAME library screening [2], and has been reported as an inhibitor of arenavirus RNA synthesis that blocks arenavirus infection [3]. The compound's ability to deplete guanine nucleotide pools via IMPDH inhibition provides a mechanistic basis for broad-spectrum antiviral activity requiring de novo purine biosynthesis for viral replication.

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